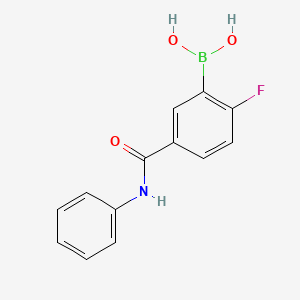

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJJUAJHTJOKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660248 | |

| Record name | [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-41-5 | |

| Record name | [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid

Introduction

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and drug development. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone in the formation of carbon-carbon bonds.[1] The strategic placement of the fluorine atom can modulate the physicochemical properties of target molecules, including their metabolic stability and binding affinity, while the phenylcarbamoyl moiety offers a site for further molecular elaboration and hydrogen bonding interactions. This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-boron bond. This leads to a key intermediate, an aryl halide, which can then be converted to the desired boronic acid. The phenylcarbamoyl group can be installed via a standard amide bond formation. This retrosynthetic approach is outlined below:

References

An In-depth Technical Guide to (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Abstract

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid, a specialized organoboron compound, has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its chemical identity, structural features, and pivotal role in synthetic chemistry. We will delve into its established applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions, and explore its potential in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Boronic Acids

Boronic acids and their derivatives are indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] The introduction of fluorine atoms into the phenylboronic acid scaffold can significantly modulate the electronic properties, lipophilicity, and metabolic stability of target molecules, making these reagents particularly valuable in medicinal chemistry.[2] this compound, with its unique substitution pattern, offers a trifecta of functionalities: a reactive boronic acid group for coupling reactions, a fluorine atom to enhance pharmacokinetic properties, and a phenylcarbamoyl moiety that can participate in hydrogen bonding and other non-covalent interactions, crucial for molecular recognition in biological systems.

Core Compound Profile

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized in the table below.

| Characteristic | Value |

| Systematic Name | This compound |

| Synonym | 3-Borono-4-fluoro-N-phenylbenzamide |

| CAS Number | 874289-41-5[3] |

| Molecular Formula | C₁₃H₁₁BFNO₃[3] |

| Molecular Weight | 259.04 g/mol [3] |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical structure of this compound.

Physicochemical Properties

For safe handling and to maintain its integrity, the compound should be stored at 2-8°C under an inert atmosphere.[3]

Synthesis and Handling

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, a plausible and commonly employed synthetic route can be conceptualized based on established methods for preparing similar substituted phenylboronic acids. The general strategy involves the synthesis of a suitable precursor followed by a borylation step.

A potential synthetic pathway is illustrated below:

Caption: Plausible synthetic route to the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Bromo-4-fluoro-N-phenylbenzamide

-

To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add N,N'-diisopropylcarbodiimide (DIC) (1.5 eq) and N-hydroxybenzotriazole (HOBt) (1.5 eq).[6]

-

Stir the mixture at room temperature for 30 minutes.

-

Add aniline (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

Quench the reaction with an aqueous solution of sodium hydroxide.

-

Separate the organic layer, wash with dilute hydrochloric acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-bromo-4-fluoro-N-phenylbenzamide.

Step 2: Synthesis of this compound

-

Dissolve 3-bromo-4-fluoro-N-phenylbenzamide (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) and stir for 1 hour at -78°C.

-

Add a trialkyl borate, such as trimethyl borate (1.2 eq), and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with an acidic aqueous solution (e.g., dilute HCl).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product to obtain this compound.

Applications in Synthetic Chemistry

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.[8]

The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity

The general workflow for a Suzuki-Miyaura coupling reaction involving our title compound is depicted below.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following is a general protocol that can be adapted for specific substrates. Optimization of the catalyst, base, and solvent is often necessary to achieve high yields.

-

To a dry reaction vessel, add this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base like potassium carbonate (2.0 eq).[9]

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent, such as a mixture of dioxane and water.

-

Heat the reaction mixture to a temperature typically between 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent and water.

-

Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product via column chromatography.

Relevance in Drug Discovery and Development

The structural motifs present in this compound make it a highly attractive building block for the synthesis of bioactive molecules.

-

Enzyme Inhibition: The phenylcarbamoyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes. This makes it a valuable component in the design of enzyme inhibitors, potentially for therapeutic areas such as oncology.[3]

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.[7]

-

Scaffold for Bioactive Compounds: This boronic acid serves as a versatile scaffold for the construction of libraries of compounds for high-throughput screening in drug discovery campaigns.

While specific examples of marketed drugs derived directly from this compound are not publicly documented, its structural features are present in numerous compounds under investigation for a variety of therapeutic targets.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis with significant potential in drug discovery and materials science. Its unique combination of a reactive boronic acid, a fluorine substituent, and a phenylcarbamoyl moiety provides chemists with a powerful tool to construct complex molecules with tailored properties. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of specialized building blocks like this boronic acid will undoubtedly increase.

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Characterization of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid, with the CAS number 874289-41-5, is a specialized organic compound featuring a fluorinated phenylboronic acid moiety and a phenylcarbamoyl group.[1][2] Its molecular formula is C₁₃H₁₁BFNO₃, and it has a molecular weight of 259.04 g/mol .[1] Boronic acids are a critical class of compounds in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and as sensors for carbohydrates. The presence of a fluorine atom and an amide linkage introduces specific electronic and structural features that can influence its reactivity and potential applications in medicinal chemistry and materials science.

Molecular Structure

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR would provide comprehensive structural information.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a similar compound would involve dissolving the sample in a deuterated solvent, such as DMSO-d₆, which can solubilize the compound and does not interfere with the signals of interest.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the range of 0-12 ppm.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum to observe the boron environment.[3][4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the amide proton, and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electronic effects of the substituents (fluorine, boronic acid, and phenylcarbamoyl groups).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Aromatic-H (on fluoro-substituted ring) | 7.5 - 8.5 | m | The exact positions will be influenced by through-space and through-bond couplings with the fluorine atom. | |

| Aromatic-H (on phenyl ring of carbamoyl group) | 7.0 - 7.8 | m | Protons on this ring will show standard ortho, meta, and para couplings. | |

| N-H (amide) | ~10.0 | s | The amide proton is typically broad and downfield. | |

| B(OH)₂ | ~8.3 | s (broad) | Boronic acid protons are often broad and may exchange with water present in the solvent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the boron atom may show a broad signal.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (amide) | 165 - 170 | |

| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) | The large coupling constant is characteristic of a direct C-F bond. |

| Aromatic C-B | ~130 (broad) | The signal for the carbon attached to boron is often broadened due to the quadrupolar nature of the boron nucleus.[3] |

| Other Aromatic C | 115 - 140 | The chemical shifts will be influenced by the substituents. |

Predicted ¹⁹F and ¹¹B NMR

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the neighboring aromatic protons.

-

¹¹B NMR: A single, broad resonance is anticipated in the region of δ 28-32 ppm, characteristic of a trigonal boronic acid.[3][4]

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a solid sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| N-H stretch (amide) | 3200 - 3400 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (amide I) | 1650 - 1680 | Strong |

| N-H bend (amide II) | 1510 - 1550 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| B-O stretch | 1310 - 1380 | Strong |

| C-F stretch | 1100 - 1250 | Strong |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a suitable technique for this compound due to its polarity.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Predicted Mass Spectrum

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 260.09 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 258.07 would be observed.

-

Fragmentation: The fragmentation pattern will be influenced by the functional groups. Common fragmentation pathways for similar compounds include the loss of water from the boronic acid group and cleavage of the amide bond.

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive prediction of the spectroscopic data for this compound. The predicted NMR, IR, and MS data are based on the known chemical structure and spectroscopic principles, supported by data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound, and to provide a framework for the interpretation of experimentally acquired spectra. The detailed protocols and predicted data serve as a valuable resource for professionals in chemical synthesis and drug development.

References

An In-Depth Technical Guide to the Solubility and Stability of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid, a key building block in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced physicochemical properties of this arylboronic acid derivative. We will explore its solubility profile in a range of organic and aqueous media, underpinned by data from closely related analogues, and present detailed methodologies for its empirical determination. Furthermore, a critical examination of the stability of this compound is provided, with a focus on common degradation pathways such as protodeboronation and the formation of boroxine anhydrides. This guide integrates field-proven insights with established scientific principles to offer a robust framework for the effective handling, storage, and application of this versatile reagent.

Introduction: The Significance of this compound in Modern Chemistry

This compound, with the CAS Number 874289-41-5, has emerged as a compound of significant interest, primarily owing to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its trifunctional nature—featuring a boronic acid moiety for coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a phenylcarbamoyl group for potential hydrogen bonding interactions—makes it a highly attractive synthon for the construction of complex molecular architectures. A thorough understanding of its solubility and stability is paramount to its successful application, from reaction setup and optimization to purification and long-term storage.

The boronic acid functional group, while versatile, is susceptible to several degradation pathways that can impact reagent purity and reaction efficiency. This guide aims to provide the user with the foundational knowledge and practical protocols necessary to mitigate these challenges and harness the full synthetic potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value/Information | Source |

| CAS Number | 874289-41-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₁BFNO₃ | --INVALID-LINK-- |

| Molecular Weight | 259.04 g/mol | --INVALID-LINK-- |

| Appearance | Typically a white to off-white solid | General knowledge |

| Storage | Store in a cool, dry place under an inert atmosphere | General knowledge |

Solubility Profile

The solubility of an arylboronic acid is a critical parameter for its use in synthesis and purification. While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from the analysis of its structural components and data from analogous compounds.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces:

-

Polarity: The presence of the boronic acid, amide, and fluoro groups imparts significant polarity to the molecule, suggesting solubility in polar organic solvents.

-

Hydrogen Bonding: The boronic acid hydroxyl groups and the N-H of the amide are capable of acting as hydrogen bond donors, while the oxygen atoms of the boronic acid and carbonyl group, as well as the fluorine atom, can act as hydrogen bond acceptors. This enhances solubility in protic solvents.

-

Aromatic Character: The two phenyl rings contribute to van der Waals interactions and can favor solubility in aromatic solvents.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid will significantly impact its solubility. This is influenced by the efficiency of crystal packing and the strength of intermolecular interactions in the solid state.

Estimated Solubility in Common Solvents

Based on data from structurally related compounds, the following table provides an estimated solubility profile for this compound.

| Solvent | Predicted Solubility | Rationale and Analog Data |

| Water | Sparingly soluble to insoluble | Phenylboronic acid has a water solubility of 10 g/L at 20°C.[1] The larger, more hydrophobic structure of the target molecule, despite its polar groups, is likely to decrease aqueous solubility. N-phenylbenzamide is reported as insoluble in water.[2] |

| Methanol, Ethanol | Soluble | 2-Fluorophenylboronic acid is soluble in methanol. The presence of the polar functional groups and the ability of alcohols to engage in hydrogen bonding will facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a highly polar aprotic solvent capable of disrupting the crystal lattice and solvating the polar functional groups. 2-Fluorophenylboronic acid is highly soluble in DMSO (100 mg/mL).[3] |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the molecule. |

| Tetrahydrofuran (THF) | Moderately Soluble | THF is a moderately polar ether that can solvate the molecule, though likely to a lesser extent than more polar solvents like DMSO or DMF. |

| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent that should offer moderate solubility. |

| Dichloromethane (DCM) | Sparingly Soluble | While capable of some dipole-dipole interactions, the lower polarity of DCM may limit its ability to effectively solvate the highly polar functional groups. |

| Toluene, Hexanes | Insoluble | These nonpolar solvents will be poor at solvating the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, DMSO, THF)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

HPLC with a UV detector or a validated analytical method

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for isothermal equilibrium solubility determination.

Stability Profile

The stability of this compound is a critical consideration for its storage and application. The primary degradation pathways for arylboronic acids are protodeboronation and the formation of cyclic anhydrides (boroxines).

Protodeboronation: A Key Degradation Pathway

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and is influenced by the electronic nature of the substituents on the aromatic ring.

Mechanism of Protodeboronation: The precise mechanism is dependent on the reaction conditions, but generally involves the attack of a proton source on the carbon atom bearing the boron, leading to the cleavage of the C-B bond.

The presence of an electron-withdrawing fluorine atom ortho to the boronic acid group in this compound may influence the rate of protodeboronation. While electron-withdrawing groups can sometimes stabilize the boronic acid, the overall electronic effect of the substituents and the reaction conditions will determine the susceptibility to this degradation pathway.

Formation of Boroxines (Anhydrides)

In the solid state and in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process is reversible in the presence of water.[4]

Boroxine Formation and its Implications: The formation of boroxines can affect the solubility and reactivity of the boronic acid. It is a key reason why boronic acids should be stored in a dry environment.

Thermal Stability

Arylboronic acids are generally crystalline solids with relatively high melting points. Thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the temperature at which dehydration (loss of water to form boroxine) and subsequent decomposition occur.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the melting point and to observe any phase transitions or decomposition events.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of organic molecules. The photostability of this compound should be evaluated, especially if it is to be used in applications where it will be exposed to light for extended periods.

Experimental Protocol for Stability Assessment (ICH Guidelines)

A forced degradation study according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2) and Q1B) is the standard approach for assessing the stability of a drug substance.[5][6]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and heat.

-

Basic Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and heat.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]

-

-

Time Points: Samples are collected at various time points (e.g., 0, 6, 12, 24, 48 hours for forced degradation; longer for long-term stability).

-

Analysis: Each sample is analyzed using a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% to ensure that all significant degradants are detected.

Logical Flow for Stability Assessment

Caption: A systematic approach to forced degradation studies.

Practical Recommendations for Handling and Storage

Based on the expected solubility and stability profile, the following recommendations are provided for the handling and storage of this compound:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. A desiccator is recommended to prevent moisture uptake and subsequent boroxine formation.

-

Dissolution: For reactions, dissolve the compound in an appropriate aprotic solvent such as DMSO, DMF, or THF immediately before use. If an aqueous solution is required, be mindful of the potential for hydrolysis and protodeboronation, especially at non-neutral pH and elevated temperatures.

-

Reaction Conditions: When using this compound in Suzuki-Miyaura coupling reactions, the choice of base and solvent is critical. The conditions should be optimized to favor the desired cross-coupling over competing degradation pathways.

Conclusion

This compound is a valuable and versatile building block in modern organic chemistry. A comprehensive understanding of its solubility and stability is essential for its effective utilization. This technical guide has provided a detailed overview of these properties, drawing upon data from analogous compounds and established scientific principles. The experimental protocols outlined herein provide a robust framework for researchers to empirically determine the solubility and stability of this compound and to develop strategies for its optimal handling, storage, and application in their synthetic endeavors.

References

- 1. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-phenylbenzamide [chemister.ru]

- 3. fishersci.pt [fishersci.pt]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

Introduction: The Strategic Convergence of Boron and Fluorine in Drug Design

An In-Depth Technical Guide to the Mechanism of Action of Fluorinated Phenylboronic Acids

In the landscape of modern medicinal chemistry, few molecular scaffolds have demonstrated the therapeutic versatility of boronic acids. Characterized by a carbon-boron bond, these compounds possess a unique electronic structure that enables reversible covalent interactions with biological targets.[1] This property has been successfully leveraged in drugs like Bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, and Crisaborole (Eucrisa®), a phosphodiesterase-4 inhibitor for atopic dermatitis.[2][3] These successes have cemented boronic acids as a "privileged" structure in drug discovery.

Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[4] Fluorine's high electronegativity and small size can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[5][6] The carbon-fluorine bond is exceptionally strong, often shielding molecules from enzymatic degradation and thereby improving their pharmacokinetic profiles.[7]

This guide explores the powerful synergy that arises when these two strategies converge. We will provide an in-depth analysis of the mechanism of action of fluorinated phenylboronic acids, elucidating how the introduction of fluorine modulates the inherent reactivity of the boronic acid moiety to create highly potent and specific enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important class of compounds.

The Boronic Acid Moiety: A Tunable Covalent Warhead

The inhibitory action of a boronic acid is rooted in the Lewis acidic nature of its boron atom. The boron atom in a phenylboronic acid is sp² hybridized, adopting a trigonal planar geometry with an empty p-orbital. This electron-deficient state makes it susceptible to nucleophilic attack.[8] In an aqueous biological environment, it exists in a pH-dependent equilibrium with its sp³ hybridized, tetrahedral boronate form.

This equilibrium is the key to its biological activity. The neutral, trigonal form is more lipophilic and can more readily cross cell membranes. However, it is the anionic, tetrahedral boronate that is the primary species responsible for forming a stable, yet reversible, covalent bond with nucleophilic amino acid residues—most notably the hydroxyl group of serine or threonine—in the active site of an enzyme.[1][]

For serine proteases, the mechanism involves the nucleophilic attack by the active site serine on the electron-deficient boron atom.[10] This forms a tetrahedral adduct that is a stable mimic of the highly unstable tetrahedral intermediate formed during natural substrate hydrolysis.[11][12] By locking the enzyme in this non-productive state, the boronic acid acts as a powerful transition-state analog inhibitor.

Caption: General mechanism of boronic acid inhibition of serine proteases.

The Fluorine Effect: Amplifying Potency through Electronic Modulation

The introduction of fluorine onto the phenyl ring dramatically alters the electronic properties of the boronic acid, serving as a powerful tool to fine-tune its inhibitory activity. This modulation occurs primarily through two interconnected mechanisms: enhancement of Lewis acidity and reduction of pKₐ.

Enhancing Lewis Acidity

Fluorine is the most electronegative element, and as such, it acts as a strong electron-withdrawing group. When attached to the phenyl ring, it pulls electron density away from the boronic acid moiety via the inductive effect.[13][14] This intensifies the electron-deficient character of the boron atom, making it a more potent Lewis acid and thus more susceptible to nucleophilic attack by the enzyme's catalytic serine.[15][16]

Lowering the pKₐ

The pKₐ of a boronic acid reflects the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate. A lower pKₐ means that the more reactive boronate form is more prevalent at physiological pH (~7.4). By increasing the Lewis acidity, fluorine substituents stabilize the negatively charged boronate, thereby lowering the pKₐ.[14][17]

The position of the fluorine substituent is critical:

-

Ortho-Fluorine: Has the most profound effect, often due to the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl proton of the boronic acid (B-O-H···F), which further stabilizes the boronate.[13]

-

Meta-Fluorine: Exerts a strong acidifying effect primarily through induction.

-

Para-Fluorine: Has the weakest effect, as the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance (mesomeric) effect.[13][14]

This principle allows for the rational design of inhibitors. By selecting the appropriate fluorination pattern, a researcher can tune the pKₐ to ensure that a significant concentration of the active boronate species exists at the pH of the target biological compartment.

| Compound | pKₐ | Rationale for Acidity Change |

| Phenylboronic Acid | 8.86 | Baseline reference.[14] |

| 4-Fluorophenylboronic acid | 8.77 | Weakest effect; inductive withdrawal is offset by resonance donation.[14] |

| 3-Fluorophenylboronic acid | 8.35 | Strong inductive effect increases acidity.[18] |

| 2-Fluorophenylboronic acid | 8.01 | Strong inductive effect plus potential intramolecular H-bonding.[18] |

| 2,6-Difluorophenylboronic acid | 7.19 | Additive inductive effects from two ortho-fluorines.[18] |

| 2,3,4,5,6-Pentafluorophenylboronic acid | 6.17 | Maximum inductive withdrawal from five fluorine atoms.[14] |

| Caption: pKₐ values of selected fluorinated phenylboronic acids, demonstrating the impact of fluorine substitution pattern on acidity. |

Detailed Mechanism of Enzyme Inhibition: A Focus on Serine Proteases

The primary targets for many boronic acid inhibitors are serine proteases, a vast enzyme family crucial in processes from digestion to blood clotting and bacterial cell wall synthesis (e.g., β-lactamases).[10][11] The mechanism of inhibition by fluorinated phenylboronic acids involves a two-step process.[2]

-

Initial Binding: The inhibitor first forms a non-covalent encounter complex with the enzyme's active site, guided by shape complementarity and non-covalent interactions.

-

Covalent Adduct Formation: The catalytic serine, activated by a nearby histidine residue in the catalytic triad (Ser-His-Asp), performs a nucleophilic attack on the highly electrophilic boron atom of the fluorinated phenylboronic acid.[2] This results in the formation of a stable, tetrahedral serine-boronate adduct.[19] One of the boronate oxygens typically occupies the "oxyanion hole," a structural feature of the active site that normally stabilizes the negative charge of the tetrahedral intermediate during substrate hydrolysis.[19]

The stability of this adduct is the source of the potent inhibition. While the bond is covalent, it is also reversible, which can be advantageous in drug design to minimize off-target effects associated with irreversible inhibitors.[1] While serine is the most common target, interactions with the catalytic lysine are also possible, sometimes leading to complex di- or tri-covalent binding modes, particularly in enzymes like penicillin-binding proteins (PBPs).[2][10][20]

Caption: Covalent adduct formation between a serine residue and a fluorinated phenylboronic acid.

Pharmacological Impact of Fluorination

Beyond modulating the core inhibitory mechanism, fluorination provides significant advantages in drug development by improving the overall pharmacokinetic and pharmacodynamic profile of the molecule.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically labile position with fluorine can block enzymatic oxidation by cytochrome P450 enzymes, thereby increasing the molecule's half-life and bioavailability.[5][7]

-

Improved Membrane Permeability: Fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes and reach its intracellular target.[6] This effect is carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

-

Increased Binding Affinity: Fluorine atoms can participate in specific, favorable interactions within the enzyme's binding pocket, such as halogen bonding or orthogonal multipolar C-F···C=O interactions, which can contribute to binding affinity independently of the covalent interaction.[4]

Experimental Methodologies

Validating the mechanism of action and quantifying the potency of fluorinated phenylboronic acids requires robust biochemical and biophysical assays.

Protocol: Determining the Inhibition Constant (Kᵢ) for a β-Lactamase Inhibitor

This protocol describes a standard method for determining the Kᵢ of a competitive inhibitor against a serine β-lactamase using the chromogenic substrate nitrocefin.

Objective: To determine the potency of a fluorinated phenylboronic acid inhibitor.

Materials:

-

Purified β-lactamase enzyme (e.g., ADC-7, KPC-2).[21]

-

Fluorinated phenylboronic acid inhibitor stock solution (in DMSO).

-

Nitrocefin stock solution (in DMSO).

-

Assay Buffer: 50 mM sodium phosphate, pH 7.0.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 486 nm.

Methodology:

-

Determine Kₘ for Nitrocefin:

-

Prepare a series of nitrocefin dilutions in assay buffer (e.g., 0-200 µM).

-

Add a fixed, low concentration of β-lactamase to each well.

-

Immediately measure the rate of hydrolysis by monitoring the increase in absorbance at 486 nm over time (initial velocity, V₀).

-

Plot V₀ versus [Nitrocefin] and fit the data to the Michaelis-Menten equation to determine the Kₘ. This step is crucial for choosing the correct substrate concentration for the inhibition assay.

-

-

Inhibition Assay:

-

Prepare serial dilutions of the fluorinated phenylboronic acid inhibitor in assay buffer across the rows of the 96-well plate.

-

Add a fixed concentration of β-lactamase to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding nitrocefin to all wells at a final concentration equal to its Kₘ (determined in Step 1).

-

Immediately measure the initial velocity (V₀) for each inhibitor concentration.

-

-

Data Analysis:

-

Plot the measured V₀ against the inhibitor concentration [I].

-

Determine the IC₅₀, which is the inhibitor concentration that reduces enzyme activity by 50%.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate (nitrocefin) concentration and Kₘ is its Michaelis constant.

-

Causality and Validation:

-

Why use [S] = Kₘ? This concentration provides a good signal-to-noise ratio and ensures the assay is sensitive to competitive inhibition.

-

Why pre-incubate? This allows the inhibitor-enzyme binding to reach equilibrium, which is essential for accurate Kᵢ determination, especially for slow-binding inhibitors.[10]

-

Self-Validation: The experiment includes controls with no inhibitor (100% activity) and no enzyme (0% activity). The reproducibility of the Kₘ determination validates the assay conditions.

Caption: Experimental workflow for determining the inhibition constant (Kᵢ).

Conclusion and Future Outlook

The mechanism of action of fluorinated phenylboronic acids is a prime example of rational drug design, where fundamental principles of physical organic chemistry are applied to modulate biological activity. By leveraging the potent, electron-withdrawing nature of fluorine, chemists can enhance the intrinsic Lewis acidity of the boronic acid warhead, lower its pKₐ to optimize its reactivity at physiological pH, and improve its drug-like properties. This results in the formation of a highly stable, yet reversible, transition-state analog complex with target enzymes like serine proteases.

The continued exploration of novel fluorination patterns and their application to diverse boronic acid scaffolds holds immense promise. Future research will likely focus on achieving even greater selectivity for specific enzyme targets, overcoming mechanisms of resistance, and applying these powerful inhibitors to a wider range of diseases, from infectious bacterial infections to cancer and inflammatory disorders.

References

- 1. Boronic Covalent Compounds - Enamine [enamine.net]

- 2. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rroij.com [rroij.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Interactions of "bora-penicilloates" with serine β-lactamases and DD-peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Phenylboronic Acids: Synthesis, Applications, and Methodologies for Researchers

An In-depth Whitepaper for Scientists and Drug Development Professionals

Introduction: The Versatile Role of Substituted Phenylboronic Acids

Substituted phenylboronic acids are a class of organoboron compounds characterized by a phenyl ring attached to a boronic acid moiety (-B(OH)₂). Their unique chemical properties, including their ability to form reversible covalent bonds with diols, have positioned them as indispensable tools in modern chemistry and biology.[1][2] These compounds are generally stable, easy to handle, and serve as crucial intermediates in a wide array of chemical transformations.[3]

This technical guide provides a comprehensive overview of substituted phenylboronic acids, delving into their synthesis, key applications, and the practical challenges associated with their use. Detailed experimental protocols are provided to offer researchers and drug development professionals a practical resource for leveraging these versatile molecules in their work.

Core Principles of Phenylboronic Acid Chemistry

The utility of phenylboronic acids stems from the electron-deficient nature of the boron atom, which makes it a mild Lewis acid.[2][3] This property allows for a variety of important reactions, most notably the formation of boronate esters with diols, a reversible interaction that is fundamental to their use as sensors and in bioconjugation.

Figure 1: General structure of a substituted phenylboronic acid, where 'R' represents one or more functional groups on the phenyl ring.

Synthesis of Substituted Phenylboronic Acids

The synthesis of substituted phenylboronic acids can be achieved through several routes, with the choice of method often depending on the nature and position of the substituents on the phenyl ring.

Common Synthetic Routes

One of the most prevalent methods involves the reaction of a Grignard reagent (formed from an appropriately substituted aryl halide) with a trialkyl borate, followed by acidic hydrolysis.[4] Organolithium reagents can also be used in a similar fashion.

A more modern and versatile approach is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron. This method offers excellent functional group tolerance.

Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid

This protocol details the synthesis of 3-aminophenylboronic acid, a commonly used building block for further functionalization.

Materials:

-

3-Nitrobromobenzene

-

Bis(catecholato)diboron

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Anhydrous potassium acetate

-

Solvent (e.g., 1,4-dioxane)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Coupling Reaction:

-

To a nitrogen-purged reaction vessel, add 3-nitrobromobenzene (1.0 eq), bis(catecholato)diboron (2.2 eq), and anhydrous potassium acetate (3.0 eq).[5]

-

Add the palladium catalyst (e.g., 0.05 eq of Pd(dppf)Cl₂).

-

Add anhydrous 1,4-dioxane and heat the mixture under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Reduction and Hydrolysis:

-

Upon completion of the coupling reaction, cool the mixture and quench by the addition of water. In this step, the nitro group is reduced, and the boronic ester is hydrolyzed.[5]

-

-

Purification:

-

Acidify the reaction mixture with hydrochloric acid to protonate the amine and move the product into the aqueous phase.

-

Separate the aqueous layer and wash with an organic solvent (e.g., ethyl acetate) to remove impurities.

-

Adjust the pH of the aqueous layer to near neutral (pH 6-7) with a base such as sodium hydroxide to precipitate the 3-aminophenylboronic acid.[5]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Substituted phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[6] This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate, enabling the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[7]

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid and 1-Bromo-4-nitrobenzene

This protocol provides a step-by-step guide for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

-

1-Bromo-4-nitrobenzene

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethanol

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine 1-bromo-4-nitrobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene and ethanol.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

-

Catalyst Addition:

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene.

-

Add the catalyst solution to the reaction mixture under an inert atmosphere.

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

-

Applications in Biotechnology and Materials Science

The unique reactivity of the boronic acid moiety has led to its widespread use in bioconjugation, sensing, and the development of advanced materials.

Bioconjugation and Protein Modification

Phenylboronic acids can be conjugated to proteins to create "lectin mimetics" capable of binding to the glycan structures on cell surfaces.[8][9][10] This is typically achieved by functionalizing the phenyl ring with a reactive group, such as an amine, that can be coupled to carboxyl groups on the protein.

This protocol describes the conjugation of 3-aminophenylboronic acid to BSA using carbodiimide chemistry.

Figure 3: Experimental workflow for the bioconjugation of 3-aminophenylboronic acid to a protein.

Materials:

-

Bovine Serum Albumin (BSA)

-

3-Aminophenylboronic acid (APBA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[11]

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS[11]

-

Activation Buffer: 0.1 M MES, pH 4.5-5[11]

-

Coupling Buffer: 1X PBS, pH 7.2-7.5[3]

-

Quenching Solution: Hydroxylamine or 2-mercaptoethanol[3][11]

-

Desalting column

Procedure:

-

Protein Preparation:

-

Dissolve BSA in the Activation Buffer to a concentration of 1-2 mg/mL.

-

-

Activation of Carboxyl Groups:

-

Quenching of EDC (Optional but Recommended):

-

Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.[3]

-

To remove excess quenching agent and byproducts, the activated protein can be purified using a desalting column equilibrated with Coupling Buffer.

-

-

Coupling with APBA:

-

Dissolve APBA in the Coupling Buffer.

-

Add the APBA solution to the activated BSA solution (a molar excess of APBA is typically used).

-

Allow the reaction to proceed for 2 hours at room temperature.

-

-

Quenching and Purification:

-

Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.[11]

-

Purify the BSA-APBA conjugate from excess reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Phenylboronic Acid-Based Materials

The ability of phenylboronic acids to interact with diols makes them ideal for creating "smart" materials that respond to the presence of sugars. This has been extensively explored in the development of glucose-responsive hydrogels for insulin delivery.[2]

This protocol outlines the synthesis of a glucose-sensitive hydrogel.

Materials:

-

Acrylamide

-

3-Acrylamidophenylboronic acid (AAPBA)

-

N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

-

Deionized water

Procedure:

-

Monomer Solution Preparation:

-

In a vial, dissolve acrylamide, AAPBA, and BIS in deionized water. The ratio of these components will determine the properties of the hydrogel.

-

Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

-

Initiation of Polymerization:

-

Add APS solution to the monomer mixture, followed by TEMED. TEMED accelerates the formation of radicals from APS.

-

Mix the solution quickly and pour it into a mold (e.g., between two glass plates with a spacer).

-

-

Gelation:

-

Allow the polymerization to proceed at room temperature. Gelation should occur within 30-60 minutes.

-

-

Washing:

-

After polymerization is complete, carefully remove the hydrogel from the mold and place it in a large volume of deionized water to wash out unreacted monomers and other impurities. The water should be changed several times over 24-48 hours.

-

Challenges and Solutions in Working with Phenylboronic Acids

Despite their versatility, phenylboronic acids are susceptible to certain degradation pathways that can impact their storage and reactivity.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding arene and boric acid.[1] This is a common side reaction in cross-coupling reactions, particularly under basic conditions or with electron-rich or sterically hindered phenylboronic acids.[1][13]

Mitigation Strategies:

-

Use of Boronic Esters: Protecting the boronic acid as an ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can increase stability and allow for the slow release of the active boronic acid under the reaction conditions.[1]

-

Reaction Optimization: Careful selection of the base, solvent, and temperature can minimize protodeboronation. For instance, using milder bases or running the reaction at lower temperatures can be beneficial.

Oxidative Instability

Phenylboronic acids can be oxidized, particularly in biological systems where reactive oxygen species are present.[6][10][14][15][16] This oxidative degradation can limit their application in vivo.

Mitigation Strategies:

-

Electron-Withdrawing Groups: Introducing electron-withdrawing groups on the phenyl ring can decrease the electron density at the boron center, making it less susceptible to oxidation.

-

Intramolecular Coordination: The formation of intramolecularly coordinated species, such as boralactones, has been shown to dramatically increase oxidative stability by several orders of magnitude.[6][14][15] This approach offers a promising avenue for the design of more robust boronic acid-based drugs and probes.

Conclusion and Future Outlook

Substituted phenylboronic acids are a powerful and versatile class of reagents with a broad and expanding range of applications. From their foundational role in the synthesis of complex organic molecules to their cutting-edge use in smart materials and bioconjugation, their unique chemical properties continue to drive innovation across multiple scientific disciplines. A thorough understanding of their synthesis, reactivity, and inherent stability challenges is crucial for researchers seeking to harness their full potential. Future developments in this field will likely focus on the design of novel substituted phenylboronic acids with enhanced stability and tailored reactivity for increasingly sophisticated applications in medicine, diagnostics, and materials science.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. doras.dcu.ie [doras.dcu.ie]

- 5. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Oliver Hardick, Coupling Protocols [ucl.ac.uk]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 15. pnas.org [pnas.org]

- 16. Oxidative instability of boronic acid-installed polycarbonate nanoparticles - Soft Matter (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Potential Biological Activity of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic Acid

Foreword: The Rising Prominence of Boronic Acids in Therapeutic Development

The journey of a molecule from a laboratory curiosity to a clinical therapeutic is both arduous and fascinating. Among the vast chemical scaffolds available to medicinal chemists, boronic acids have carved out a significant and expanding niche.[1] Initially recognized for their utility in synthetic organic chemistry, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their unique electronic and geometric properties have propelled them to the forefront of drug discovery.[2][3] The approval of bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, marked a watershed moment, validating the boronic acid moiety as a viable pharmacophore.[4] Since then, the FDA has approved several other boronic acid-containing drugs, underscoring the growing interest in this versatile class of compounds.[1]

This guide focuses on a specific, yet largely unexplored molecule: (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid . By dissecting its structural components and drawing upon the established principles of boronic acid chemistry and pharmacology, we will illuminate its potential biological activities and provide a comprehensive roadmap for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Deconstructing the Molecule: A Structural Rationale for Biological Potential

The therapeutic potential of this compound can be inferred by examining its three key structural features: the boronic acid group, the fluoro-substituted phenyl ring, and the phenylcarbamoyl side chain.

-

The Boronic Acid Moiety: The Reactive Core The boronic acid group is the cornerstone of this molecule's potential bioactivity. Its boron atom possesses an empty p-orbital, rendering it an electrophile and a Lewis acid.[5] This allows it to form reversible covalent bonds with nucleophiles, most notably the hydroxyl groups of serines in enzyme active sites and the cis-diols found in sugars and glycoproteins.[6][7] This ability to engage in covalent interactions, which can be significantly stronger than non-covalent interactions, is a key reason for the potency of many boronic acid-based drugs.[4]

-

The Fluorinated Phenyl Ring: Modulating Properties The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry.[3] Fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule. In this context, the ortho-fluoro substituent is expected to:

-

Increase Lewis Acidity: By withdrawing electron density from the boron atom, the fluorine atom increases its Lewis acidity (lowers the pKa).[3][8] This is critical because the active form of a boronic acid for binding to many biological targets is the tetrahedral boronate anion, which forms more readily at physiological pH with a lower pKa.[9]

-

Enhance Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the compound's half-life in vivo.[2]

-

Modulate Binding Interactions: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within a protein binding pocket, influencing selectivity and potency.[2]

-

-

The Phenylcarbamoyl Side Chain: Directing Specificity The 5-(phenylcarbamoyl) group provides a large, rigid, and feature-rich side chain that is crucial for determining target specificity. The amide linkage and the terminal phenyl ring offer multiple points for hydrogen bonding and hydrophobic interactions. This "scaffolding" can be likened to the non-covalent recognition elements of established drugs, guiding the boronic acid "warhead" to a specific biological target. The structure-activity relationships of similar compounds suggest that modifications to this part of the molecule can dramatically alter biological activity.[10]

Hypothesized Biological Activities and Investigative Pathways

Based on the structural analysis, we can postulate several promising avenues for the biological activity of this compound. Below, we outline these hypotheses and present detailed protocols for their validation.

Hypothesis 1: Serine Protease Inhibition

Boronic acids are renowned inhibitors of serine proteases, where they act as transition-state analogs, forming a stable tetrahedral adduct with the catalytic serine residue.

Experimental Workflow: Serine Protease Inhibition Screening

Caption: Workflow for serine protease inhibition assay.

Detailed Protocol: IC50 Determination for a Model Serine Protease (e.g., Trypsin)

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

-

Enzyme: Prepare a working solution of Trypsin (e.g., 10 nM) in assay buffer.

-

Substrate: Prepare a working solution of a chromogenic substrate (e.g., BAPNA) at 2x the desired final concentration in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of the test compound dilutions to the sample wells. Add 25 µL of assay buffer with 1% DMSO to control wells.

-

Add 25 µL of the Trypsin working solution to all wells to initiate the pre-incubation.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

-

Normalize the velocities to the control wells (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Hypothesis 2: Anticancer Activity via Tubulin Polymerization Inhibition

The bi-aryl structure of the molecule is reminiscent of combretastatins, a class of compounds known to inhibit tubulin polymerization. Boronic acid analogs of combretastatin A-4 have demonstrated significant cytotoxicity and tubulin polymerization inhibition.[11][12]

Signaling Pathway: Tubulin Dynamics and Cell Cycle Arrest

Caption: Hypothesized mechanism of anticancer activity.

Detailed Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture media.

-

Remove the old media from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.

-

Hypothesis 3: Antibacterial Activity

Fluorinated phenylboronic acids have recently been identified as having antibacterial and antibiofilm properties.[13] The mechanism may involve inhibition of essential bacterial enzymes or disruption of cell wall integrity.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Preparation:

-

Bacterial Strains: Use standard quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound: Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate.

-

-

Assay Procedure:

-

Inoculate each well of the compound dilution plate with the bacterial suspension.

-

Include a positive control (bacteria, no compound) and a negative control (media only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Physicochemical and Pharmacokinetic Considerations

While this guide focuses on biological activity, a comprehensive evaluation must include the molecule's drug-like properties.

| Property | Predicted Characteristic | Rationale |

| Aqueous Solubility | Low to Moderate | The presence of two phenyl rings suggests hydrophobicity, but the polar boronic acid and amide groups may improve solubility. |

| pKa | 6.5 - 8.0 | The electron-withdrawing fluorine atom is expected to lower the pKa of the boronic acid into a physiologically relevant range compared to unsubstituted phenylboronic acid (pKa ~8.8).[3][9] |

| Oxidative Stability | Moderate | Phenylboronic acids can be susceptible to oxidation by reactive oxygen species (ROS).[14][15] The electron-withdrawing groups may offer some protection. |

| Membrane Permeability | Moderate to High | The compound's size and lipophilicity likely fall within the range for passive diffusion across cell membranes. |

Conclusion and Future Directions

This compound stands as a molecule of significant, albeit unrealized, potential. Its structure is a compelling amalgamation of a reactive boronic acid warhead, a property-modulating fluoro-aromatic ring, and a specificity-determining side chain. The hypotheses presented here—serine protease inhibition, anticancer activity, and antibacterial effects—are grounded in the extensive and growing literature on boronic acids in medicinal chemistry.[1][11][13]

The provided experimental workflows offer a clear and robust starting point for any research program aimed at elucidating the compound's true biological function. Successful validation in these primary assays should be followed by more advanced studies, including selectivity profiling against a panel of proteases, investigation of the mechanism of cell death in cancer lines, and in vivo efficacy studies in relevant animal models. The exploration of this molecule is not merely an academic exercise; it is a rational step forward in the quest for novel therapeutics.

References

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]

- 13. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid

An In-Depth Technical Guide to (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Foreword

The strategic incorporation of unique chemical moieties is a cornerstone of modern medicinal chemistry. Boronic acids, once viewed with skepticism, have emerged as indispensable tools, culminating in FDA-approved drugs like Bortezomib.[1][2] Concurrently, the use of fluorine has become a paramount strategy to modulate the metabolic stability, acidity, and binding affinity of drug candidates.[3][4][5] The convergence of these two functionalities—the boronic acid and the fluoro-substituent—within a single molecular scaffold creates a building block of significant interest. This guide provides a detailed technical overview of one such molecule: this compound, a reagent poised for application in the synthesis of novel therapeutics.

Emergence and Historical Context

While a singular, seminal publication detailing the initial "discovery" of this compound (CAS No. 874289-41-5) is not prominent in academic literature, its appearance in the catalogs of specialized chemical suppliers points to its development in the early 21st century.[6][7][8] Its emergence was not an isolated event but rather a logical progression driven by the needs of contemporary drug discovery programs.